Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
- The compound’s systematic name is “Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.”
- It belongs to the class of heterocyclic compounds and contains a triazolopyrimidine core.
- The compound’s structure combines elements from both pyrimidine and triazole rings.
- Its molecular formula is C17H18N4O4S.
- The compound’s unique arrangement of functional groups makes it intriguing for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.
Reaction Conditions: The exact conditions depend on the specific synthetic route, but they typically involve refluxing in suitable solvents with appropriate reagents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, or stability.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for designing novel molecules.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.
Industry: The compound may find applications in materials science, catalysis, or drug development.
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets, affecting biological processes.
Pathways: Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of triazolopyrimidine and sulfanyl groups sets it apart.
Similar Compounds: While no direct analogs exist, related compounds include thiazoles, triazoles, and pyrimidines.
Properties
Molecular Formula |
C19H22N4O4S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O4S2/c1-5-27-17(25)15-11(2)20-18-21-19(29-10-14(24)26-3)22-23(18)16(15)12-6-8-13(28-4)9-7-12/h6-9,16H,5,10H2,1-4H3,(H,20,21,22) |
InChI Key |
WTEMJZBFKLPPHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)SC)SCC(=O)OC)C |
Origin of Product |
United States |
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